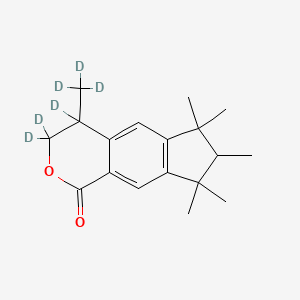

(Rac)-galaxolidone-d6

Description

rac Galaxolidone-d6 is a deuterated diastereomeric mixture with the molecular formula C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol . Its CAS number is 507442-49-1, and it is primarily utilized in laboratory research, analytical testing, and industrial applications, excluding clinical diagnostics. The compound is synthesized as a racemic mixture, meaning it contains non-superimposable stereoisomers (diastereomers) that differ in spatial arrangement at multiple chiral centers. Diastereomers, unlike enantiomers, exhibit distinct physical and chemical properties, enabling their separation via conventional chromatographic methods . rac Galaxolidone-d6 is characterized by high purity (>95% by HPLC) and is often employed as a reference standard in metabolic studies or quality control workflows .

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one |

InChI |

InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D |

InChI Key |

PGMHPYRIXBRRQD-VNEKLVNZSA-N |

Isomeric SMILES |

[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-galaxolidone-d6 typically involves the deuteration of galaxolidone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance.

Chemical Reactions Analysis

Types of Reactions

(Rac)-galaxolidone-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions include deuterated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Rac)-galaxolidone-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetic isotope effects.

Biology: Employed in metabolic studies to trace the pathways and fate of synthetic musks in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of synthetic musks.

Industry: Applied in environmental studies to assess the impact and degradation of synthetic musks in various ecosystems.

Mechanism of Action

The mechanism of action of (Rac)-galaxolidone-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential environmental impact.

Comparison with Similar Compounds

Diastereomeric mixtures, particularly deuterated analogs, are critical in analytical chemistry for applications such as isotope dilution mass spectrometry (IDMS) and pharmacokinetic studies. Below is a comparative analysis of rac Galaxolidone-d6 and structurally or functionally related diastereomeric compounds:

Table 1: Key Properties of rac Galaxolidone-d6 and Similar Diastereomeric Mixtures

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application(s) | Key Characteristics |

|---|---|---|---|---|---|

| rac Galaxolidone-d6 | C₁₈H₂₄O₂ | 272.38 | 507442-49-1 | Laboratory research, analytical standards | >95% purity; used in non-clinical settings |

| Ractopamine-d6 | C₁₈H₂₂D₆NO₃ | ~337.45* | Not provided | Isotopic standard in food safety testing | Methanol solution; diastereomer separation |

| 6-Oxirane Boldenone | C₂₀H₂₆O₃ | 314.42 | 1331732-05-8 | Reference material for steroid impurity analysis | 97% purity; sold as a drug impurity standard |

| rac-Valganciclovir-d8 | C₁₄H₁₄D₈N₆O₅ | 362.42 | Not provided | Antiviral drug metabolite research | Deuterated for stable isotope labeling |

| 6-O-Desmethyl Donepezil Glucuronide | Not provided | 541.60 | Not provided | Metabolite profiling in pharmacokinetic studies | Glucuronidated form; diastereomeric separation |

| rac-Brivaracetam-D7 | C₁₁H₈D₇N₂O₂* | ~277.30* | Not provided | Internal standard for antiepileptic drug monitoring | Enhances LC-MS/MS accuracy in bioanalysis |

*Inferred from parent compound structure and deuterium substitution.

Structural and Functional Comparisons

(a) Deuterium Labeling and Analytical Utility

- rac Galaxolidone-d6 and rac-Brivaracetam-D7 both incorporate deuterium atoms to serve as internal standards in mass spectrometry. Deuterated analogs minimize matrix effects and improve quantification accuracy in biological matrices.

- Ractopamine-d6 is similarly deuterated but tailored for food safety analyses, particularly in detecting β-agonist residues in meat products.

(b) Chromatographic Behavior

- Diastereomeric mixtures like 6-Oxirane Boldenone and rac Galaxolidone-d6 can be resolved using reversed-phase HPLC or GC without chiral columns, unlike enantiomers, which require specialized stationary phases .

(c) Purity and Industrial Relevance

- rac Galaxolidone-d6 and 6-Oxirane Boldenone are produced at >95% purity, ensuring reliability in regulatory testing and industrial quality control .

- rac-Valganciclovir-d8 , used in antiviral research, highlights the role of diastereomer mixtures in studying drug metabolism and enantiomer-specific activity.

Biological Activity

Rac Galaxolidone-d6, a stable isotope labeled compound, is a mixture of diastereomers with the molecular formula and a molecular weight of 278.42 g/mol. It is primarily used in analytical chemistry and environmental studies due to its role as a metabolite of galaxolide, a widely used synthetic musk. Understanding the biological activity of rac Galaxolidone-d6 is crucial for evaluating its ecological risks and potential impacts on human health.

- Molecular Formula :

- Molecular Weight : 278.42 g/mol

- CAS Number : 507442-49-1

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

Biological Activity Overview

Rac Galaxolidone-d6 has been studied for its biological effects, particularly in aquatic environments. Its role as a metabolite of galaxolide raises concerns regarding its persistence and toxicity. Below are key findings from various studies:

Ecotoxicological Studies

- Aquatic Toxicity : Studies indicate that galaxolide and its transformation products, including galaxolidone, can exhibit toxic effects on aquatic organisms. For instance, the presence of galaxolidone in water bodies has been linked to endocrine disruption in fish and other aquatic life forms .

- Endocrine Disruption : Research has shown that galaxolidone can interfere with hormonal functions in aquatic species, potentially leading to reproductive issues and developmental abnormalities .

- Concentration Levels : In a case study conducted in Guangzhou waterways, concentrations of galaxolidone were found to range from 20 to 2620 ng/L, indicating significant environmental presence and potential risk to aquatic ecosystems .

Case Studies

- A comprehensive review highlighted the ecological risks associated with both galaxolide and galaxolidone, emphasizing their medium to high risks based on predicted no-effect concentrations (PNECs) derived from species sensitivity distributions .

Data Table: Biological Activity Summary

The biological activity of rac Galaxolidone-d6 can be attributed to its structural similarity to natural hormones, allowing it to bind to hormone receptors and disrupt normal endocrine signaling pathways. This mechanism is particularly concerning given the widespread use of synthetic musks in consumer products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.